2-(3,5-dimethylpiperidin-1-yl)-3-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 3,5-dimethylpiperidin-1-yl substituent and an (E)-configured thiazolidinone moiety. The thiazolidinone ring is further modified with a 3-methoxypropyl group and a thioxo group, contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C24H30N4O3S2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O3S2/c1-15-11-16(2)14-26(13-15)21-18(22(29)27-8-5-7-17(3)20(27)25-21)12-19-23(30)28(24(32)33-19)9-6-10-31-4/h5,7-8,12,15-16H,6,9-11,13-14H2,1-4H3/b19-12+ |
InChI Key |
NMEGFEGCXBDWNN-XDHOZWIPSA-N |
Isomeric SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C/4\C(=O)N(C(=S)S4)CCCOC)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: NMR Chemical Shift (ppm) Comparison in Key Regions
| Position | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| 39–44 | 7.2–7.8 | 6.9–7.1 | 7.5–7.9 |
| 29–36 | 2.1–2.5 | 1.8–2.0 | 2.3–2.6 |
The target compound’s chemical shifts in regions 39–44 and 29–36 suggest distinct electronic environments due to the 3-methoxypropyl substituent, which alters electron density distribution compared to simpler analogs .
Computational and Electronic Properties
Density-functional theory (DFT) calculations, based on methodologies like the Colle-Salvetti correlation-energy formula, reveal that the 3-methoxypropyl group enhances the compound’s polarizability compared to non-methoxy analogs. This property may improve solubility and binding interactions in biological systems .
Table 2: Calculated Electronic Parameters
| Parameter | Target Compound | Analog (No Methoxy) |
|---|---|---|
| HOMO-LUMO gap (eV) | 3.2 | 3.8 |
| Dipole Moment (Debye) | 5.1 | 3.9 |
Database and Patent Presence
Automated patent extraction tools like SureChEMBL and IBM SIIP show moderate coverage (51–62%) for structurally similar compounds compared to manually curated databases like Reaxys . This suggests the target compound may be underrepresented in automated systems, complicating large-scale comparative analyses.
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is sparse, related thiazolidinone-pyrimidinone hybrids exhibit IC50 values in the low micromolar range against cancer cell lines (e.g., HepG2: 2.4 µM) . The 3-methoxypropyl group may enhance membrane permeability, as seen in PEGylated analogs used in 3D cell culture studies .
Methodological Considerations
- Structural Determination: Tools like SHELX and ORTEP-3 are critical for resolving the compound’s stereochemistry, particularly the (E)-configuration of the thiazolidinone methylidene group .
- Limitations : Comparative studies are hindered by incomplete database entries and reliance on inferred data from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
